molecular formula C16H19N B3371821 4-[3-(4-Methylphenyl)propyl]aniline CAS No. 80861-27-4

4-[3-(4-Methylphenyl)propyl]aniline

Cat. No.: B3371821
CAS No.: 80861-27-4
M. Wt: 225.33 g/mol
InChI Key: URPVXOSXGYJGIL-UHFFFAOYSA-N
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Description

4-[3-(4-Methylphenyl)propyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a phenyl group substituted with a methyl group at the para position and a propyl chain attached to the nitrogen atom of the aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methylphenyl)propyl]aniline can be achieved through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. Another method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, where 4-methylphenylboronic acid is coupled with 3-bromopropylaniline in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methylphenyl)propyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield the corresponding amines.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-[3-(4-Methylphenyl)propyl]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methylphenyl)propyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenylamine: Similar structure but lacks the propyl chain.

    3-(4-Methylphenyl)propylamine: Similar structure but lacks the aniline group.

    4-(4-Methylphenyl)butylamine: Similar structure but has a butyl chain instead of a propyl chain.

Uniqueness

4-[3-(4-Methylphenyl)propyl]aniline is unique due to the presence of both the aniline group and the propyl chain, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-[3-(4-methylphenyl)propyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-13-5-7-14(8-6-13)3-2-4-15-9-11-16(17)12-10-15/h5-12H,2-4,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPVXOSXGYJGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00535943
Record name 4-[3-(4-Methylphenyl)propyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00535943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80861-27-4
Record name 4-[3-(4-Methylphenyl)propyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00535943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-[3-(4-methylphenyl)-1-propenyl]nitrobenzene (20 g) in ethanol (100 ml), 10% palladium-carbon (10 g) was added, and the resultant mixture was subjected to catalytic reduction under a pressure of 50 atm. After removal of the solvent from the reaction mixture by distillation, the residue was distilled under reduced pressure to give 4-[3-(4-methylphenyl)propyl]aniline (16.2 g). B.P. 135°-145° C./0.15 mmHg.
Name
4-[3-(4-methylphenyl)-1-propenyl]nitrobenzene
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
10 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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